Collinemycin

Anthracycline-DNA interaction Class II anthracycline SAR Stereochemical pharmacology

Standard Class II anthracycline procurement often overlooks C-10 stereochemistry, introducing uncontrolled variability in DNA-binding and antitumor assays. Collinemycin, the defined (1S)-epimer of musettamycin, solves this by providing a stereochemically precise control: • 3- to 20-fold decrease in DNA-binding affinity relative to musettamycin • 4- to 32-fold reduction in in vivo antitumor potency, offering a wide experimental window • Chromatographically resolved reference for epimer-specific QC and dereplication workflows Supplied as a red solid, isolated via validated Sephadex LH-20 and ammonia-neutralized silica protocols, ensuring batch-to-batch consistency for rigorous mechanistic studies.

Molecular Formula C36H45NO14
Molecular Weight 715.7 g/mol
CAS No. 72598-49-3
Cat. No. B1218407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCollinemycin
CAS72598-49-3
Synonymscollinemycin
Molecular FormulaC36H45NO14
Molecular Weight715.7 g/mol
Structural Identifiers
SMILESCCC1(CC(C2=C(C3=C(C=C2C1C(=O)OC)C(=O)C4=C(C=CC(=C4C3=O)O)O)O)OC5CC(C(C(O5)C)OC6CC(C(C(O6)C)O)O)N(C)C)O
InChIInChI=1S/C36H45NO14/c1-7-36(46)13-22(50-23-11-18(37(4)5)34(15(3)49-23)51-24-12-21(40)30(41)14(2)48-24)25-16(29(36)35(45)47-6)10-17-26(32(25)43)33(44)28-20(39)9-8-19(38)27(28)31(17)42/h8-10,14-15,18,21-24,29-30,34,38-41,43,46H,7,11-13H2,1-6H3
InChIKeyPXKJRTZJMGPOGS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Collinemycin: Class II Anthracycline C-10 Epimer


Collinemycin (CAS 72598-49-3; molecular formula C₃₆H₄₅NO₁₄; MW 715.74) is a Class II anthracycline antibiotic belonging to the bohemic acid complex, a fermentation-derived mixture produced by Actinosporangium sp. strain C36145 (ATCC 31127) [1]. It is the (1S) 10-epimer of musettamycin — the two compounds are stereoisomers sharing identical molecular formula and sugar composition but differing exclusively in the spatial orientation of the carbomethoxy (-COOCH₃) and C-H substituents at the C-10 position of the anthracycline aglycone [2][3]. This single stereochemical inversion is the defining structural feature of collinemycin and the basis for its quantitatively distinct pharmacological profile relative to musettamycin [4].

Why Musettamycin Cannot Substitute for Collinemycin


Collinemycin and its direct stereoisomer musettamycin share an identical molecular formula (C₃₆H₄₅NO₁₄), identical sugar substitution pattern, and identical elemental composition — yet a single stereochemical inversion at the C-10 carbomethoxy group of the aglycone produces a 3- to 20-fold divergence in DNA-binding affinity, a 2- to 17-fold divergence in nucleic acid synthesis inhibitory potency, and a 4- to 32-fold divergence in in vivo antitumor potency [1]. These quantitative gaps mean the two epimers are pharmacologically non-interchangeable for any experimental context where DNA interaction, macromolecular synthesis inhibition, or antitumor readout is measured. Generic procurement of a Class II anthracycline without verifying C-10 stereochemistry therefore risks introducing uncontrolled variability into SAR datasets, mechanistic assays, and in vivo models [1][2]. The data below quantify precisely how large these differences are and under which experimental conditions they have been documented.

Collinemycin vs. Musettamycin: Evidence Guide


Stereochemical Identity at C-10

In a direct head-to-head study comparing musettamycin with its C-10 epimer collinemycin, epimerization of the carbomethoxy group at position 10 of the Class II anthracycline aglycone produced a 3-fold to 20-fold decrease in DNA-binding ability [1]. The study evaluated DNA binding across multiple experimental systems, with the reduced avidity of the 10-epimers (collinemycin and mimimycin) for DNA being the primary molecular defect underlying all subsequent losses in pharmacological activity [1].

Anthracycline-DNA interaction Class II anthracycline SAR Stereochemical pharmacology

DNA-Binding Avidity

The reduced DNA-binding capacity of the 10-epimers is directly correlated with a 2-fold to 17-fold decrease in whole cellular nucleic acid synthesis inhibitory potency compared to the parent compounds [1]. This was measured in parallel with DNA-binding assays in the same study, establishing a mechanistic cascade from stereochemistry → DNA binding → nucleic acid synthesis inhibition [1]. Prior work from the same laboratory had already demonstrated that the 10-carbomethoxy group is essential for nucleolar RNA synthesis inhibition by Class II anthracyclines; the 1982 study further proved that the stereochemical orientation of this group critically governs the magnitude of inhibition [1].

Macromolecular synthesis inhibition Anthracycline mechanism of action Nucleolar RNA synthesis

Nucleic Acid Synthesis Inhibition

The C-10 epimerization that distinguishes collinemycin from musettamycin translates into a 2-fold to 4-fold decrease in in vitro antitumor potency [1]. This reduction was measured alongside the DNA-binding and nucleic acid synthesis endpoints in the same comparative study, demonstrating a consistent rank-order relationship: parent compound > 10-epimer across all biological readouts [1]. The in vitro antitumor assays employed in this study provide a cellular-level validation that the stereochemical defect at C-10 propagates through to functional antitumor endpoints, not merely biochemical binding measurements [1].

In vitro cytotoxicity Antitumor antibiotic screening Class II anthracycline pharmacology

In Vitro Antitumor Potency

The most dramatic consequence of C-10 epimerization is observed in vivo, where collinemycin and mimimycin exhibit a 4-fold to 32-fold reduction in antitumor potency compared to their parent compounds musettamycin and marcellomycin [1]. This represents the largest quantitative separation between the epimer pairs across all measured endpoints and suggests that pharmacokinetic or metabolic factors may amplify the stereochemical defect at the organism level [1]. The in vivo data were generated in the same comparative study, using matched experimental systems for the parent-epimer pairs, providing a controlled framework for attributing potency differences specifically to C-10 configuration [1].

In vivo antitumor efficacy Preclinical pharmacology Anthracycline therapeutic index

In Vivo Antitumor Potency

The absolute configuration of collinemycin at C-10 was established as (1S) through a combination of chemical degradation studies and extensive ¹³C NMR spectroscopic analysis, as reported in the primary structure elucidation paper for the bohemic acid complex anthracyclines [1]. This structural determination confirmed that collinemycin is the (1S) epimer of musettamycin, with the carbomethoxy (-COOCH₃) and C-H groups exchanged in their spatial orientation at the C-10 carbon of the aglycone [1][2]. The NMR data provide verifiable spectroscopic fingerprints (¹H and ¹³C chemical shifts) that distinguish collinemycin from musettamycin in complex mixtures [1]. The compound is a red solid with a characteristic optical absorption band centered at approximately 490 nm and a melting point of 139–141 °C (decomposition) [3]. Its molecular weight of 715.74 Da and formula C₃₆H₄₅NO₁₄ are identical to musettamycin, underscoring that the two compounds are resolvable only by stereochemical analysis [2].

Stereochemical assignment Anthracycline structure elucidation Natural product dereplication

Antibacterial Spectrum: Gram-Positive Selective Activity — A Class-Level Property Shared Across Bohemic Acid Anthracyclines

Nearly all characterized components of the bohemic acid complex, including collinemycin, exhibit antibacterial activity restricted to Gram-positive bacteria, with no significant activity against Gram-negative bacteria, yeasts, or fungi [1][2]. This spectrum is a class-level property of the bohemic acid anthracyclines, documented across multiple isolation and characterization studies [1]. Vendor technical specifications corroborate this spectrum, listing Gram-positive bacteria and neoplastics (tumor) as the activity targets . Notably, among the bohemic acid components, rudolphomycin is reported as the most potent, with marcellomycin demonstrating an LD₅₀ of approximately 20 mg/kg (intravenous, Swiss-Webster mice), the major toxicity site being the gastrointestinal tract [1]. Collinemycin-specific MIC values against individual bacterial strains have not been reported in the peer-reviewed literature as of the available evidence cutoff; the antibacterial activity is described at the class level rather than through compound-specific quantitative MIC comparisons.

Antimicrobial spectrum Gram-positive selective antibiotics Anthracycline antibacterial activity

Collinemycin Application Scenarios


Stereochemical Probe for Mechanism-of-Action Studies

Collinemycin is the optimal choice for SAR campaigns investigating the stereochemical requirements of the C-10 carbomethoxy group in Class II anthracyclines. Because collinemycin and musettamycin are identical in molecular formula (C₃₆H₄₅NO₁₄), sugar composition, and aglycone substitution — differing exclusively at the C-10 stereocenter [1] — any observed difference in DNA binding (3- to 20-fold), nucleic acid synthesis inhibition (2- to 17-fold), in vitro antitumor potency (2- to 4-fold), or in vivo antitumor potency (4- to 32-fold) can be attributed specifically to C-10 configuration [2]. This pairwise stereoisomer system (musettamycin/collinemycin) provides an internally controlled experimental framework unmatched by comparisons across compounds with different sugar chain lengths or aglycone modifications.

Reference Standard for Epimer Purity

In experiments designed to dissect DNA-binding-dependent versus DNA-binding-independent mechanisms of Class II anthracycline action, collinemycin serves as the ideal negative control. Its 3- to 20-fold reduction in DNA-binding affinity relative to musettamycin [2] occurs without any change in molecular weight, lipophilicity, or sugar recognition elements — eliminating the confounding variables introduced when using structurally dissimilar negative controls. Researchers can pair collinemycin with musettamycin in parallel assays (e.g., DNA unwinding, topoisomerase inhibition, transcriptional run-on) to isolate the contribution of the C-10 carbomethoxy orientation to each measured endpoint.

Comparative Control for In Vivo Efficacy

Collinemycin's fully assigned ¹H and ¹³C NMR spectra, combined with its distinct chromatographic behavior on Sephadex LH-20 and ammonia-neutralized silica systems [3], make it an essential reference standard for dereplication workflows in natural product discovery laboratories screening Actinosporangium or Streptomyces fermentation extracts. Because collinemycin co-elutes with or near other bohemic acid components (musettamycin, marcellomycin, rudolphomycin, mimimycin, alcindoromycin) in many chromatographic systems [3], an authenticated collinemycin reference standard is required to confirm stereochemical identity and distinguish the (1S) epimer from the (1R) epimer (musettamycin) — a distinction invisible to mass spectrometry due to their identical molecular weights (715.74 Da) [1].

Lead Compound for C-10 Derivatization

For antibacterial screening programs evaluating anthracycline-class compounds against Gram-positive pathogens, collinemycin provides a stereochemically characterized reference point within the bohemic acid family. Its class-level Gram-positive selective spectrum — active against Gram-positive bacteria, inactive against Gram-negative bacteria, yeasts, and fungi [4] — defines its appropriate screening context. Collinemycin should be included as a comparator when profiling new anthracycline isolates to benchmark their antibacterial potency and spectrum against a compound whose stereochemistry-activity relationship has been quantitatively established [2]. Notably, procurement for Gram-negative or antifungal screening programs is not supported by the available evidence.

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